![molecular formula C16H21NO8 B13876738 Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxymethoxy substituent, and a propanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl ethoxymethylenemalonate: Another ester with similar applications in organic synthesis.
Uniqueness
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both nitrophenyl and methoxymethoxy groups provides additional reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C16H21NO8 |
|---|---|
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate |
InChI |
InChI=1S/C16H21NO8/c1-4-23-15(18)13(16(19)24-5-2)9-11-8-12(25-10-22-3)6-7-14(11)17(20)21/h6-8,13H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
WXWLEANUZOZJRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)OCOC)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


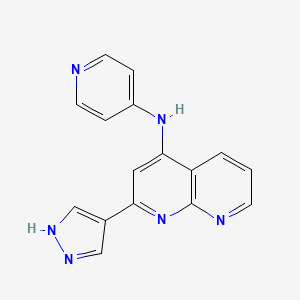
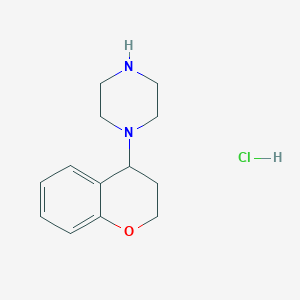
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
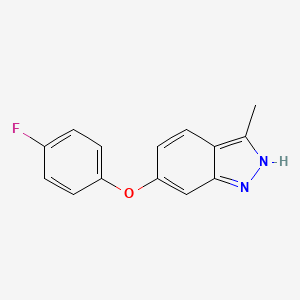
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
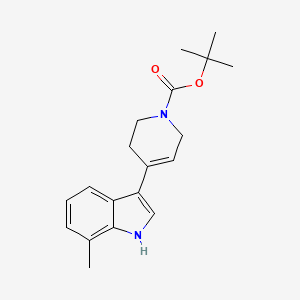

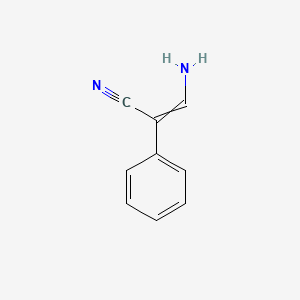


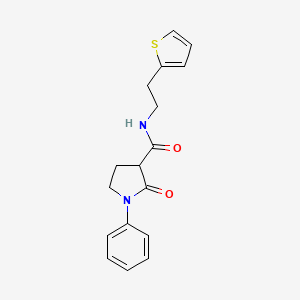
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
